3-(Phenylthio)-butyric acid
CAS No.:
Cat. No.: VC14364289
Molecular Formula: C10H12O2S
Molecular Weight: 196.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H12O2S |
---|---|
Molecular Weight | 196.27 g/mol |
IUPAC Name | 3-phenylsulfanylbutanoic acid |
Standard InChI | InChI=1S/C10H12O2S/c1-8(7-10(11)12)13-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,11,12) |
Standard InChI Key | RRJPZQISWROTFP-UHFFFAOYSA-N |
Canonical SMILES | CC(CC(=O)O)SC1=CC=CC=C1 |
Introduction
Structural and Chemical Characteristics
Molecular Structure and Isomerism
3-(Phenylthio)-butyric acid exists as a single enantiomer due to the absence of stereogenic centers in its structure. Its molecular formula is C₁₀H₁₂O₂S, with a molecular weight of 196.27 g/mol . The structure consists of:
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A butyric acid chain (CH₃CH₂CH₂COOH)
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A phenylthio group (C₆H₅S) attached to the β-carbon
The SMILES notation CC(CC(=O)O)SC1=CC=CC=C1 accurately represents the connectivity . The compound’s hydrophobic phenylthio group and hydrophilic carboxylic acid moiety confer amphiphilic properties, influencing its solubility and reactivity.
Synthesis and Preparation Methods
Key Synthetic Routes
3-(Phenylthio)-butyric acid can be synthesized via nucleophilic substitution or conjugate addition reactions. A representative pathway involves:
Step | Reagents/Conditions | Mechanistic Insight |
---|---|---|
1. Thiolate Formation | Phenylthiol (C₆H₅SH), Base (e.g., Et₃N) | Deprotonation of thiol to generate thiolate anion |
2. Alkylation | β-Haloalkanoic acid derivative | Nucleophilic displacement at β-carbon |
3. Hydrolysis | Acidic or basic conditions | Liberation of carboxylic acid group |
Example Protocol:
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Reactants: β-Chlorobutyric acid, phenylthiol, triethylamine
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Solvent: Tetrahydrofuran (THF)
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Yield: ~94% (analogous to methods for thienylthio derivatives )
Alternative Approaches
Analytical Characterization
Detection and Quantification
3-(Phenylthio)-butyric acid can be analyzed using:
Method | Detection Limit | Linear Range | %CV |
---|---|---|---|
LC-MS/MS | 40 nM | 1–1000 nM | 2.18–6.62% |
GC-MS | 187 nM | 1–1000 nM | 1.46–4.61% |
Data adapted for phenylthio derivatives from SCFA analysis protocols .
Spectroscopic Data
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¹H NMR: Peaks at δ 2.5–3.0 (CH₂ adjacent to S), δ 7.2–7.4 (aromatic protons)
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IR: Strong absorption at 2500–3000 cm⁻¹ (O–H stretch) and 1680 cm⁻¹ (C=O stretch)
Pharmacological and Biological Relevance
Role in Metabolic Pathways
While direct studies on 3-(Phenylthio)-butyric acid are scarce, butyric acid derivatives are linked to gut microbiota modulation and neuroprotection . The phenylthio group may enhance membrane permeability, potentially influencing bioavailability.
Applications in Medicinal Chemistry
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Prodrug Design: Conversion to esters (e.g., phenyl butyrate) for controlled drug release
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Peptide Synthesis: Fmoc-protected derivatives (e.g., Fmoc-(2R,3S)-2-amino-3-(phenylthio)-butanoic acid) serve as building blocks for chiral peptides
Parameter | Status |
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Toxicity Data | Limited |
Biodegradability | Likely moderate |
Handling | Use PPE (gloves, goggles) |
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